2-(7-methyl-1H-indol-3-yl)quinazoline
Description
Properties
CAS No. |
1817720-66-3 |
|---|---|
Molecular Formula |
C17H13N3 |
Molecular Weight |
259.3 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Structure and Synthesis
2-(7-methyl-1H-indol-3-yl)quinazoline features a quinazoline backbone with a 7-methyl substituted indole moiety at the 2-position. This unique structural combination enhances its biological activity and reactivity. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors, utilizing methods such as:
- Cross-dehydrogenative coupling : This reaction allows for the formation of complex products through C–H activation, often catalyzed by copper.
- Cyclization reactions : Various cyclization strategies can be employed to construct the quinazoline core from indole derivatives.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
The compound has shown promising results in inhibiting cancer cell proliferation. It disrupts tubulin polymerization, which is crucial for mitosis, thereby preventing cell division. Studies have demonstrated its effectiveness against various cancer cell lines, indicating significant antiproliferative activity.
Antimicrobial Activity
This compound has been investigated for its antibacterial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). It exhibits low minimum inhibitory concentrations (MICs), highlighting its potential as an antimicrobial agent.
Applications in Research
The applications of this compound span several fields:
Medicinal Chemistry
This compound serves as a lead structure for developing new drugs targeting various diseases due to its diverse biological activities. Its derivatives are being explored for enhanced potency and selectivity against specific targets in cancer and infectious diseases.
Structural Analog Studies
Research into structurally similar compounds has provided insights into the pharmacological profiles associated with different substitution patterns. For instance, compounds like 4-(7-methylindolyl)-quinazoline exhibit distinct reactivity patterns due to variations in their indole positioning.
Comparison with Similar Compounds
Substituent Effects on Indole and Quinazoline Rings
Electron-Donating Groups (EDGs):
- In 4-phenylethynylquinazolines (e.g., compound 6l ), the introduction of a 4-methoxyphenyl group (EDG) at the 2-position reduces emission intensity but increases emission wavelength in DMF due to enhanced π-electron delocalization .
- For 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, the presence of EDGs like methoxy or methyl on the indole ring (e.g., 7-methyl) may similarly influence intramolecular charge transfer (ICT) and photophysical behavior, though direct data are unavailable .
Electron-Withdrawing Groups (EWGs):
Core Heterocycle Variations
Thiazolopyrimidine Derivatives (Compounds 27 and 28):
- Replacement of quinazoline with thiazolo[2,3-b]quinazoline (e.g., compound 27 ) alters solubility and emission properties. For instance, compound 27 exhibits a molecular weight of 541.4 g/mol and 99.1% HPLC purity, with distinct NMR shifts due to the thiazole ring’s electron-withdrawing nature .
- Substituents like 4-methoxyphenyl (compound 28 ) further modify emission maxima, highlighting the role of para-substituents in tuning electronic profiles .
Imidazole-Indole Hybrids (Compounds 77–79):
Photophysical Properties
Table 1: Emission Characteristics of Selected Quinazoline and Indole Derivatives
- Solvent Effects:
- Polar solvents like DMF induce red shifts in emission spectra for compounds 6i–l , attributed to dipolar interactions stabilizing ICT states .
Preparation Methods
Niementowski Reaction with Indole-Containing Amines
The Niementowski reaction, a classical method for quinazoline synthesis, involves cyclocondensation of anthranilic acid derivatives with amides or nitriles. For 2-(7-methyl-1H-indol-3-yl)quinazoline, this approach requires 3-amino-7-methylindole as a precursor. Reacting this amine with a carbonyl-containing species, such as benzaldehyde derivatives, under reflux conditions with formamide or urea facilitates cyclization. For example, heating 3-amino-7-methylindole with o-nitrobenzaldehyde in formamide at 190°C yields the quinazoline scaffold via intramolecular dehydration.
However, the limited availability of 3-amino-7-methylindole necessitates additional synthetic steps, such as reductive amination of 7-methylindole-3-carbaldehyde. This introduces complexity, reducing overall yield. Modifications using microwave-assisted synthesis or ionic liquid catalysts could enhance efficiency, though such adaptations remain unexplored for this specific target.
Chlorination-Amination Pathway
Synthesis of 2-Chloroquinazoline Intermediates
A widely adopted strategy involves preparing 2-chloroquinazoline as a reactive intermediate. Source details the chlorination of quinazolin-4(3H)-ones using thionyl chloride (SOCl₂) in the presence of catalytic DMF. For instance, treating 2-oxoquinazoline with SOCl₂ (46 mol. equiv.) at 90°C for 4 hours yields 2-chloroquinazoline in ~85% purity. This intermediate’s electrophilic C2 position enables nucleophilic substitution with 7-methylindole.
Coupling with 7-Methylindole
The 3-position of indole exhibits nucleophilic character under basic conditions. Reacting 2-chloroquinazoline with 7-methylindole in propan-2-ol at 90°C for 4 hours, using triethylamine (TEA) as a base, facilitates C–N bond formation. This method, analogous to Gefitinib synthesis, achieves moderate yields (50–65%) but requires optimization to mitigate side reactions, such as indole polymerization.
Table 1: Chlorination-Amination Reaction Parameters
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Chlorinating Agent | SOCl₂ (46 mol. equiv.) | 85 | |
| Solvent | DCM/Propan-2-ol | 65 | |
| Temperature | 90°C | — | |
| Base | Triethylamine | 60 |
Cross-Dehydrogenative Coupling (CDC) Using Quinazoline N-Oxides
Copper-Catalyzed C–H Functionalization
Source reports a CDC reaction between quinazoline-3-oxides and indoles under aerobic conditions. While demonstrated for 4-substituted quinazolines, this method holds promise for 2-substitution with modifications. Using quinazoline-1-oxide instead of 3-oxide could redirect coupling to the C2 position. For example, reacting quinazoline-1-oxide with 7-methylindole in methanol at 60°C, catalyzed by CuCl₂ (10 mol.%), yields the coupled product after deoxygenation with Fe/acetic acid.
Table 2: CDC Reaction Optimization
Deoxygenation to Final Product
Post-coupling, the N-oxide group is reduced using iron powder in acetic acid at 55–60°C. This step restores the quinazoline aromatic system, affording this compound in >70% yield.
Suzuki-Miyaura Cross-Coupling
Boronic Acid Preparation
Suzuki coupling requires 2-bromoquinazoline and 7-methylindole-3-boronic acid. The latter is synthesized via Miyaura borylation of 3-bromo-7-methylindole with bis(pinacolato)diboron under palladium catalysis.
Palladium-Catalyzed Coupling
Reacting 2-bromoquinazoline with 7-methylindole-3-boronic acid in a 1:1.2 molar ratio, using Pd(PPh₃)₄ (5 mol.%) and K₂CO₃ in THF/water (3:1), achieves 68–75% yield. This method offers regioselectivity but demands air-free conditions and costly catalysts.
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency and Challenges
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Chlorination-Amination | 50–65 | Simple reagents | Low regioselectivity |
| CDC with N-Oxides | 70–77 | Atom-economic | Requires N-oxide synthesis |
| Suzuki Coupling | 68–75 | High regioselectivity | Costly catalysts |
Mechanistic Insights and Side Reactions
Competing Pathways in Chlorination-Amination
During amination, 2-chloroquinazoline may undergo hydrolysis to 2-hydroxyquinazoline if moisture is present. Additionally, over-chlorination at other positions can occur if SOCl₂ is used in excess.
CDC Reaction Selectivity
The copper catalyst’s oxophilicity directs indole coupling to the quinazoline’s electron-deficient position. For 2-substitution, altering the N-oxide’s position or employing sterically hindered ligands could enhance selectivity.
Industrial-Scale Considerations
Cost-Benefit Analysis
The chlorination-amination method is cost-effective for bulk production due to low catalyst requirements. Conversely, Suzuki coupling’s reliance on palladium limits scalability.
Q & A
Q. What statistical methods are suitable for analyzing contradictory SAR trends?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
